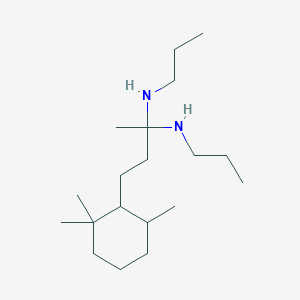
N~2~,N'~2~-Dipropyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~,N’~2~-Dipropyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring with three methyl groups and a butane backbone with two propyl groups attached to nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N’~2~-Dipropyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the butane backbone The cyclohexyl ring is often synthesized through a series of cyclization reactions, while the butane backbone can be prepared through alkylation reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions
N~2~,N’~2~-Dipropyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or ketones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of amines or alcohols.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperature and pressure to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones, while reduction may result in the formation of amines.
科学的研究の応用
N~2~,N’~2~-Dipropyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of N2,N’~2~-Dipropyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and resulting in various biological effects. The pathways involved in these interactions are often complex and may include multiple steps, such as signal transduction and gene expression.
類似化合物との比較
Similar Compounds
4-(2,2,6-Trimethylcyclohexyl)butan-2-one: A structurally similar compound with a ketone functional group.
2-Butanone, 4-(2,2,6-trimethylcyclohexyl): Another similar compound with a different functional group arrangement.
Uniqueness
N~2~,N’~2~-Dipropyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine is unique due to its specific arrangement of functional groups and its potential for diverse applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
89951-06-4 |
|---|---|
分子式 |
C19H40N2 |
分子量 |
296.5 g/mol |
IUPAC名 |
2-N,2-N'-dipropyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine |
InChI |
InChI=1S/C19H40N2/c1-7-14-20-19(6,21-15-8-2)13-11-17-16(3)10-9-12-18(17,4)5/h16-17,20-21H,7-15H2,1-6H3 |
InChIキー |
LXVLHMVLEXLKKS-UHFFFAOYSA-N |
正規SMILES |
CCCNC(C)(CCC1C(CCCC1(C)C)C)NCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S-Methyl-N-{2-[(methylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine](/img/structure/B14390684.png)
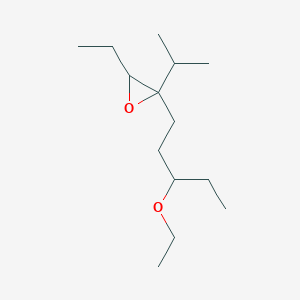
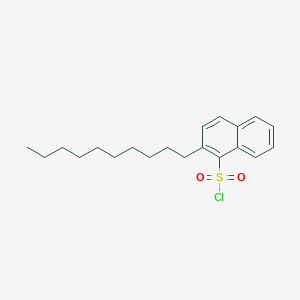
![2,3-Diphenylthieno[3,4-b]pyrazine](/img/structure/B14390687.png)
![(Bicyclo[2.2.1]heptan-2-ylidene)acetic acid](/img/structure/B14390693.png)

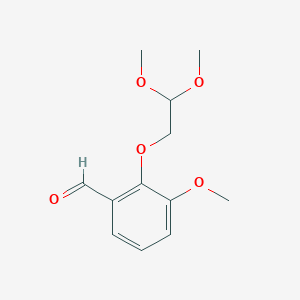
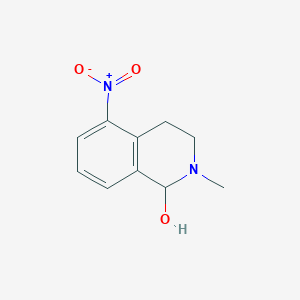

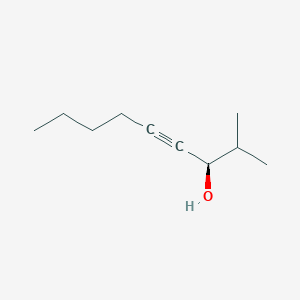

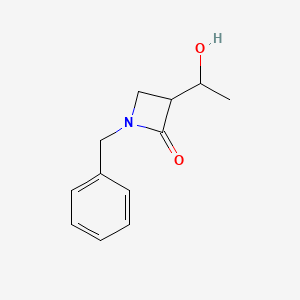
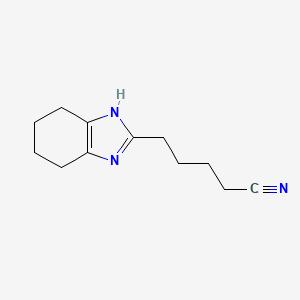
![1-(4-{[Dimethyl(phenyl)silyl]oxy}but-2-yn-1-yl)piperidine](/img/structure/B14390752.png)
